Cas no 344411-97-8 (2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one)

2-Chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one is a chlorinated nitroaromatic ketone with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring reactive chloro and nitro substituents, makes it a versatile building block for further functionalization, particularly in the preparation of heterocyclic compounds. The compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its electron-withdrawing groups enhance reactivity in nucleophilic substitution and condensation reactions, facilitating the synthesis of complex molecules. Suitable for controlled laboratory use, it is handled with standard safety precautions for halogenated and nitroaromatic compounds.
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one structure
344411-97-8 structure
商品名:2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
CAS番号:344411-97-8
MF:C8H5Cl2NO3
メガワット:234.036200284958
CID:6340502
PubChem ID:13180092

2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
    • EN300-2005028
    • 344411-97-8
    • インチ: 1S/C8H5Cl2NO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3H,4H2
    • InChIKey: HEJKSLXLINECPU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(C(CCl)=O)=C1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 232.9646484g/mol
  • どういたいしつりょう: 232.9646484g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 62.9Ų

2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2005028-0.25g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
0.25g
$1078.0 2023-09-16
Enamine
EN300-2005028-10.0g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
10g
$5037.0 2023-05-23
Enamine
EN300-2005028-0.05g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
0.05g
$983.0 2023-09-16
Enamine
EN300-2005028-5.0g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
5g
$3396.0 2023-05-23
Enamine
EN300-2005028-10g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
10g
$5037.0 2023-09-16
Enamine
EN300-2005028-5g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
5g
$3396.0 2023-09-16
Enamine
EN300-2005028-1.0g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
1g
$1172.0 2023-05-23
Enamine
EN300-2005028-2.5g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
2.5g
$2295.0 2023-09-16
Enamine
EN300-2005028-0.5g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
0.5g
$1124.0 2023-09-16
Enamine
EN300-2005028-0.1g
2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one
344411-97-8
0.1g
$1031.0 2023-09-16

2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one 関連文献

2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-oneに関する追加情報

Introduction to 2-Chloro-1-(3-Chloro-4-Nitrophenyl)ethan-1-one (CAS No. 344411-97-8)

2-Chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one, also known by its CAS number 344411-97-8, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated and nitro-substituted aromatic ring linked to a chlorinated ketone moiety. These structural elements contribute to its potential utility in various biological and chemical processes.

The molecular formula of 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one is C9H5Cl2NO3, and it has a molecular weight of approximately 246.04 g/mol. The compound is typically a solid at room temperature and exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetone. Its physical and chemical properties make it an attractive candidate for use in a variety of synthetic and analytical procedures.

In recent years, the study of 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one has gained significant attention due to its potential applications in drug discovery and development. Research has shown that this compound can serve as a valuable intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. For instance, the nitro group in the molecule can be reduced to an amino group, which can then be further modified to introduce various functional groups, thereby expanding its chemical diversity.

The biological activity of 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one has been explored in several studies. One notable area of research involves its use as a lead compound for the development of anti-inflammatory agents. Studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Beyond its anti-inflammatory properties, 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one has also shown promise in the field of cancer research. Recent studies have investigated its potential as an anticancer agent, particularly against solid tumors. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been attributed to its capacity to disrupt cellular signaling pathways involved in cell survival and proliferation. This makes it a potential candidate for further development as a chemotherapeutic agent.

In addition to its therapeutic applications, 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one has been used as a tool compound in chemical biology research. Its unique structure allows it to serve as a probe for studying protein-protein interactions and enzyme activities. For example, it has been employed in high-throughput screening assays to identify novel inhibitors of specific enzymes involved in disease pathways. This application highlights the compound's versatility and its potential to contribute to the discovery of new therapeutic targets.

The synthesis of 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one has been well-documented in the literature. One common method involves the reaction of 3-chloro-4-nitrobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction proceeds via an electrophilic substitution mechanism, resulting in the formation of the desired product with high yield and purity. The synthetic route can be further optimized by varying reaction conditions such as temperature, solvent, and catalysts to enhance efficiency and reduce side reactions.

The safety profile of 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one is an important consideration for both laboratory use and potential clinical applications. While the compound is generally stable under standard laboratory conditions, appropriate handling precautions should be taken due to its reactivity with certain chemicals and its potential for causing skin irritation or respiratory issues upon prolonged exposure. Safety data sheets (SDS) should be consulted for detailed information on handling, storage, and disposal procedures.

In conclusion, 2-chloro-1-(3-chloro-4-nitrophenyl)ethan-1-one (CAS No. 344411-97-8) is a multifaceted organic compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and chemical biology. Its unique structural features make it an attractive candidate for further exploration and development, particularly in areas such as anti-inflammatory agents, anticancer drugs, and tool compounds for biological studies. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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